molecular formula C26H27N5O3 B608901 IKKε-IN-1 CAS No. 1292310-49-6

IKKε-IN-1

カタログ番号: B608901
CAS番号: 1292310-49-6
分子量: 457.5
InChIキー: BWABTWGSXHTHCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IKK epsilon-IN-1 is a chemical compound known for its role as an inhibitor of IκB kinase epsilon (IKKε). IκB kinase epsilon is a serine/threonine kinase involved in the regulation of inflammatory responses and innate immunity. The inhibition of IκB kinase epsilon has been linked to potential therapeutic applications in metabolic diseases, cancer, and inflammatory conditions .

科学的研究の応用

IKK epsilon-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of IκB kinase epsilon and its effects on various signaling pathways.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Explored as a potential therapeutic agent for treating metabolic diseases, cancer, and inflammatory conditions.

    Industry: Utilized in the development of pharmaceuticals targeting IκB kinase epsilon .

生化学分析

Biochemical Properties

IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) functions as a dual inhibitor of TBK1 and IKKε, with IC50 values of 0.6 nM and 3.9 nM, respectively . The compound interacts with these kinases by inhibiting their biochemical functions, which are essential for the activation of the NF-κB signaling pathway. This pathway is involved in the transcriptional regulation of genes responsible for immune and inflammatory responses . Additionally, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) has been shown to inhibit the proliferation of cancer cells in vitro .

Cellular Effects

IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) exerts significant effects on various cell types and cellular processes. It inhibits the activation of TBK1 and IKKε, leading to the suppression of the NF-κB signaling pathway . This inhibition results in reduced expression of pro-inflammatory cytokines and other immune response genes . In cancer cells, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) has been shown to reduce cell proliferation, induce apoptosis, and enhance the efficacy of cancer immunotherapy .

Molecular Mechanism

The molecular mechanism of IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) involves the inhibition of TBK1 and IKKε kinase activities. By binding to the active sites of these kinases, the compound prevents their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the NF-κB signaling cascade, leading to decreased transcription of target genes involved in inflammation and cell survival . Additionally, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) has been shown to modulate the activity of interferon regulatory factors (IRFs), further influencing immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and at -80°C for one year in solution . Long-term exposure to IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) in cell culture studies has shown sustained inhibition of TBK1 and IKKε activities, leading to prolonged suppression of the NF-κB signaling pathway and reduced cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) vary with different dosages. At lower doses, the compound effectively inhibits TBK1 and IKKε activities without causing significant toxicity . At higher doses, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) may induce adverse effects, including hepatotoxicity and immunosuppression . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) is involved in several metabolic pathways, primarily through its interaction with TBK1 and IKKε . These kinases play key roles in regulating cellular metabolism, including glycolysis and mitochondrial function . By inhibiting TBK1 and IKKε, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) can alter metabolic flux and affect the levels of various metabolites . This modulation of metabolic pathways contributes to the compound’s therapeutic effects in cancer and inflammatory diseases .

Transport and Distribution

The transport and distribution of IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound is known to localize in the cytoplasm, where it interacts with TBK1 and IKKε . Additionally, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) can accumulate in certain tissues, such as the liver and spleen, which may contribute to its therapeutic and toxic effects .

Subcellular Localization

IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) primarily localizes in the cytoplasm, where it exerts its inhibitory effects on TBK1 and IKKε . The compound’s subcellular localization is crucial for its activity, as it needs to be in proximity to its target kinases to effectively inhibit their functions . Additionally, post-translational modifications and targeting signals may influence the distribution and activity of IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) within different cellular compartments .

準備方法

The synthesis of IKK epsilon-IN-1 involves the preparation of pyrimidine compounds. The general synthetic route includes the formation of heterocyclic compounds containing nitrogen atoms. The process typically involves the reaction of aliphatic heterocyclyl groups with phenyl groups through a ring nitrogen atom. The reaction conditions often include the use of specific reagents and solvents to achieve the desired product .

化学反応の分析

IKK epsilon-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

IKK epsilon-IN-1 is compared with other inhibitors of IκB kinase epsilon, such as:

    TBK1 inhibitors: These compounds also target the noncanonical NF-κB pathway and have similar therapeutic applications.

    IKKβ inhibitors: These compounds target the canonical NF-κB pathway and are used in the treatment of inflammatory diseases and cancer.

The uniqueness of IKK epsilon-IN-1 lies in its specificity for IκB kinase epsilon, making it a valuable tool for studying the noncanonical NF-κB pathway and its role in various diseases .

生物活性

IκB kinase epsilon (IKKε) is a significant member of the IKK family, which plays a crucial role in various biological processes, including inflammation, immune responses, and cancer progression. IKKε is primarily known for its involvement in the activation of the NF-κB signaling pathway and its regulatory effects on type I interferon production. This article delves into the biological activity of IKKε, particularly focusing on its mechanisms, therapeutic implications, and recent research findings.

IKKε functions as a serine/threonine kinase that phosphorylates various substrates, influencing numerous signaling pathways:

  • NF-κB Signaling : IKKε phosphorylates IκBα at Ser36, promoting its degradation and subsequent activation of NF-κB. This process is critical for the transcription of pro-inflammatory genes and is implicated in various diseases, including cancer and autoimmune disorders .
  • Type I Interferon Production : IKKε is essential for the phosphorylation and activation of interferon regulatory factors (IRF3 and IRF7), leading to the transcription of type I interferons in response to viral infections. This function highlights its role in antiviral immunity .
  • Regulation of Autophagy and Oncogenesis : Recent studies have linked IKKε to autophagy regulation and cancer cell proliferation. It has been shown to promote oncogenic pathways by phosphorylating key proteins involved in cell survival and growth .

Research Findings

Recent studies have provided deeper insights into the biological activity of IKKε:

  • Cancer Progression : Elevated levels of IKKε have been observed in various cancers, including ovarian and pancreatic cancers. Its expression correlates with poor prognosis and aggressive tumor behavior. In experimental models, inhibiting IKKε reduced tumor growth, suggesting it as a potential therapeutic target .
  • Inflammatory Diseases : IKKε's role in regulating inflammatory responses positions it as a target for treating conditions like nonalcoholic fatty liver disease and diabetes. By modulating NF-κB activity, therapies targeting IKKε could alleviate chronic inflammation associated with these diseases .
  • Immune Response Modulation : The interaction between IKKε and TBK1 (TANK-binding kinase 1) is crucial for maintaining effective immune responses. In conditions where TBK1 is deficient, upregulation of IKKε compensates to ensure robust type I interferon production .

Case Studies

Several case studies illustrate the significance of targeting IKKε in therapeutic contexts:

  • Ovarian Cancer : In a study involving ovarian cancer xenograft models, the knockdown of IKKε resulted in decreased tumor aggressiveness and enhanced sensitivity to chemotherapy agents. This finding underscores the potential of IKKε inhibitors as adjunctive therapies in cancer treatment .
  • Autoimmune Disorders : Research has shown that inhibiting IKKε can reduce inflammation in models of autoimmune diseases such as rheumatoid arthritis. By dampening NF-κB signaling, these inhibitors may mitigate tissue damage caused by chronic inflammation .

Data Tables

The following table summarizes key findings related to the biological functions of IKKε:

Function Mechanism Disease Association
NF-κB ActivationPhosphorylation of IκBαCancer, Inflammatory Diseases
Type I Interferon ProductionActivation of IRF3/IRF7Viral Infections
Tumor Growth PromotionPhosphorylation of oncogenic factorsVarious Cancers
Regulation of AutophagyInteraction with autophagy-related proteinsCancer Metabolism

特性

IUPAC Name

5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-2-(oxan-4-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c27-18-20-17-19(1-6-25(20)34-23-8-13-32-14-9-23)24-7-10-28-26(30-24)29-21-2-4-22(5-3-21)31-11-15-33-16-12-31/h1-7,10,17,23H,8-9,11-16H2,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWABTWGSXHTHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IKK epsilon-IN-1
Reactant of Route 2
Reactant of Route 2
IKK epsilon-IN-1
Reactant of Route 3
Reactant of Route 3
IKK epsilon-IN-1
Reactant of Route 4
Reactant of Route 4
IKK epsilon-IN-1
Reactant of Route 5
Reactant of Route 5
IKK epsilon-IN-1
Reactant of Route 6
Reactant of Route 6
IKK epsilon-IN-1
Customer
Q & A

Q1: The study mentions that suppressor of IKK epsilon isoform 1 (IKK epsilon-IN-1) was found to be downregulated in pancreatic tumor tissues. What is the significance of this finding in the context of pancreatic cancer?

A1: The downregulation of IKK epsilon-IN-1 in pancreatic tumor tissues [] is an interesting finding because IKK epsilon-IN-1 is known to negatively regulate the IKK epsilon (IKKε) kinase. IKKε is involved in various cellular processes, including inflammation and innate immunity. While the exact role of IKKε in pancreatic cancer is complex and not fully understood, some studies suggest that it might promote tumor development and progression.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。